4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride is a chemical compound with the molecular formula CHNO·2HCl and a molecular weight of 203.20 g/mol. This compound is categorized under imidazopyridines, which are known for their diverse pharmacological activities and potential therapeutic applications. The compound is recognized for its structural features that contribute to its biological activity, particularly in the context of medicinal chemistry.
The compound is available from various chemical suppliers, including Sigma-Aldrich and ChemBridge Corporation. It is often used in research settings, particularly in studies related to pharmacology and drug development. The CAS number for this compound is 5145-41-5, and it is also identified by the PubChem CID 363935 .
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride falls under the category of heterocyclic compounds. Specifically, it belongs to the imidazo[4,5-c]pyridine family, which has garnered attention due to its potential as a scaffold in drug design due to its ability to interact with various biological targets .
The synthesis of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid can be achieved through several methods:
Recent studies have highlighted the use of environmentally benign solvents and catalysts in synthesizing imidazopyridines. For instance, a method utilizing water and isopropyl alcohol as solvents has been reported to yield high purity products with minimal environmental impact . The reaction conditions typically involve heating under reflux for several hours followed by purification steps such as recrystallization or chromatography.
The molecular structure of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride features a fused bicyclic system comprising an imidazole ring and a pyridine ring. The presence of a carboxylic acid functional group at position six enhances its solubility and reactivity.
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its electron-rich nitrogen atoms in the imidazole ring and the electrophilic nature of the carboxylic acid group. These properties enable it to act as both a nucleophile and an electrophile in different chemical environments.
The mechanism of action for 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride primarily involves modulation of biological pathways through interaction with specific receptors or enzymes:
Pharmacological studies indicate that imidazopyridines can influence pathways related to cancer cell proliferation and immune response modulation . The specific interactions depend on the substituents on the imidazo-pyridine scaffold.
Relevant data regarding solubility and stability can be found in supplier material safety data sheets and peer-reviewed articles focusing on similar compounds .
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride has several applications in scientific research:
Its versatility makes it a valuable compound in both academic research and pharmaceutical development contexts .
The efficient construction of the imidazo[4,5-c]pyridine core requires sophisticated catalytic approaches to address challenges in regioselectivity and functional group compatibility. Modern synthetic routes leverage both homogeneous and heterogeneous catalysts to achieve high-yielding cyclization while enabling precise introduction of pharmacophoric elements at critical positions.
Lewis acid catalysis has proven particularly effective for facilitating the key ring-forming steps. Zinc chloride catalyzes the condensation of 4-aminopyridine derivatives with α-halo carbonyl compounds under mild conditions (40-60°C), achieving cyclization yields exceeding 85% while minimizing unwanted polymerization byproducts [1]. This method demonstrates excellent functional group tolerance, allowing introduction of protected carboxylic acid precursors at the 6-position. For advanced intermediates requiring selective N-functionalization, copper(I)-catalyzed Ullmann coupling provides efficient arylation at the N1 position. This approach enables installation of substituted phenyl groups crucial for enhancing receptor binding affinity in target molecules, with typical yields of 70-78% [1] [10].
Heterogeneous catalytic systems offer significant advantages for large-scale synthesis. Palladium on carbon (Pd/C) facilitates simultaneous nitro group reduction and reductive amination in one-pot procedures, streamlining access to key tetrahydroimidazopyridine precursors. Catalyst recycling studies demonstrate consistent performance (>95% conversion) through five reaction cycles without significant metal leaching [4]. For late-stage decarboxylative functionalization, microwave-assisted reactions using copper-doped mesoporous silica catalysts achieve near-quantitative conversion in under 15 minutes, enabling rapid exploration of structure-activity relationships [10].
Table 1: Comparative Analysis of Catalytic Cyclization Methods
Catalyst System | Reaction Type | Temperature | Yield Range | Functional Group Compatibility |
---|---|---|---|---|
ZnCl₂ (homogeneous) | Ring-closing condensation | 40-60°C | 85-92% | Esters, protected amines |
Pd/C (heterogeneous) | Reductive amination | 25°C (H₂ atmosphere) | 88-95% | Halogens, nitro groups |
Cu-mesoporous SiO₂ | Decarboxylative coupling | 120°C (MW) | 92-98% | Aryl halides, vinyl groups |
CuI/L-proline | Ullmann etherification | 80-90°C | 70-78% | Carboxylic acids, ketones |
Recent advances focus on photocatalytic C-H functionalization strategies for introducing complexity at the C4 and C7 positions. Organoiridium photocatalysts enable direct C-H arylation under visible light irradiation, providing a powerful method for late-stage diversification of the tetrahydroimidazopyridine scaffold without requiring pre-functionalized intermediates [1]. This approach demonstrates remarkable regioselectivity at the electron-deficient C4 position, with typical yields of 65-75% across diverse aryl diazonium coupling partners.
The chiral center at the 6-position of the tetrahydroimidazopyridine scaffold necessitates precise stereochemical control for pharmaceutical applications. Synthetic methodologies have evolved to address the significant challenge of achieving high enantiomeric excess while maintaining the acid-labile nature of the bicyclic system.
Chiral auxiliary approaches using (S)-(-)-1-phenylethylamine provide reliable access to enantiomerically pure intermediates. The auxiliary directs stereoselective reduction of prochiral iminium species with sodium cyanoborohydride, affording the (S)-configured amine with 94-97% enantiomeric excess. Subsequent acid-catalyzed cyclization maintains stereochemical integrity while constructing the imidazo[4,5-c]pyridine core, with final auxiliary removal under mild hydrogenolysis conditions (10% Pd(OH)₂/C, methanol) [5] [10]. This method consistently delivers multigram quantities of enantiopure building blocks suitable for peptide coupling reactions targeting neurological therapeutics.
Biocatalytic strategies have emerged as sustainable alternatives for stereochemical control. Immobilized lipase B from Candida antarctica (CAL-B) enables kinetic resolution of racemic ethyl ester precursors through selective hydrolysis of the (R)-enantiomer. This process achieves enantiomeric ratios (E) >200 in biphasic solvent systems (t-butyl methyl ether/buffer pH 7.0), providing the unhydrolyzed (S)-ester with >99% enantiomeric excess at 45-50% conversion [6]. The resolved ester undergoes smooth saponification and acidification to deliver the target dihydrochloride salt without racemization.
Table 2: Stereocontrolled Synthetic Approaches
Method | Chiral Control Element | Key Reaction Conditions | Enantiomeric Excess | Scale Demonstrated |
---|---|---|---|---|
Chiral auxiliary | (S)-(-)-1-Phenylethylamine | NaBH₃CN reduction, 0°C | 94-97% | Multi-gram |
Biocatalytic resolution | CAL-B lipase | Biphasic hydrolysis, 37°C | >99% (S) | 100-500 mg |
Asymmetric hydrogenation | Rh(I)-(S)-BINAP | 50 psi H₂, DMF, 50°C | 88-92% | Gram scale |
Chiral pool synthesis | L-Histidine derivatives | Cyclodehydration, 110°C | >99% (L-configured) | Milligram scale |
Enantioselective hydrogenation presents a particularly atom-economical route to the chiral scaffold. Rhodium(I) complexes with (S)-BINAP ligand catalyze asymmetric hydrogenation of prochiral dehydroimidazopyridine precursors under moderate hydrogen pressure (50 psi). Optimization studies revealed critical solvent effects, with dimethylformamide providing optimal enantioselectivity (88-92% enantiomeric excess) compared to lower values (<80% enantiomeric excess) observed in alcoholic solvents [7]. Molecular modeling suggests solvent coordination modulates the catalyst pocket to favor Si-face delivery of hydrogen.
The chiral pool approach utilizing L-histidine derivatives provides access to the natural (S)-configured series without requiring resolution. Ring-closing reactions under Dean-Stark conditions afford the bicyclic system while preserving stereochemistry, though yields remain moderate (50-60%) due to competing decomposition pathways [6].
Implementing sustainable purification technologies significantly enhances the environmental profile of tetrahydroimidazopyridine synthesis while addressing the compound's sensitivity to thermal decomposition and oxidation. Modern process design emphasizes reduced solvent intensity, energy efficiency, and minimized waste generation throughout isolation steps.
Aqueous-organic solvent systems have been optimized for extraction and crystallization to eliminate halogenated solvents. The ternary solvent mixture ethyl acetate/ethanol/water (75:15:10 v/v/v) enables efficient removal of hydrophilic impurities during intermediate isolations while providing recovery yields >90% [8]. This system demonstrates particular advantages for acid-base purifications of amine intermediates, reducing solvent consumption by 40% compared to traditional dichloromethane/water partitions. For final dihydrochloride salt formation, antisolvent crystallization using methyl tert-butyl ether as the antisolvent produces high-purity material (>99.0% HPLC) with controlled particle size distribution (D90 < 50μm) suitable for pharmaceutical formulation [4].
Simulated moving bed (SMB) chromatography represents a transformative technology for continuous purification of stereoisomeric mixtures. Recent implementations employing cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phases achieve complete baseline separation of (R)- and (S)-enantiomers at productivity rates exceeding 200 g racemate/L stationary phase/day [8]. The closed-loop solvent recycling reduces overall methanol consumption by 85% compared to batch chromatography, with effluent concentration enabling efficient solvent recovery.
Table 3: Green Purification Metrics Comparison
Purification Technology | Solvent Consumption (L/kg product) | Energy Intensity (kWh/kg) | Waste Score | Purity Outcome |
---|---|---|---|---|
Traditional column chromatography | 120-180 | 35-45 | 58-72 | 97-98% |
Aqueous workup optimization | 65-85 | 15-20 | 22-28 | 95-97% |
SMB chromatography | 30-45 | 50-60 | 15-18 | >99% enantiomeric excess |
Antisolvent crystallization | 40-55 | 8-12 | 12-15 | 99.0-99.5% |
Reactive crystallization techniques minimize purification steps by integrating synthesis and isolation. The controlled addition of hydrochloric acid (2.2 equiv) to ethanolic solutions of the free base at 5-10°C induces selective crystallization of the dihydrochloride salt while excluding structurally similar impurities. Process analytical technology (PAT) tools including in-line FTIR and FBRM enable real-time monitoring of supersaturation and crystal growth kinetics, ensuring consistent polymorph formation [4]. The direct isolation approach eliminates two unit operations compared to traditional workup sequences.
Solvent-free purification via sublimation provides ultrahigh-purity material for analytical standards. Under reduced pressure (0.1-0.5 mmHg) and moderate temperatures (125-135°C), the compound sublimes with >99.8% purity recovery and negligible thermal degradation (<0.1% w/w) [8]. This approach completely eliminates purification solvents while accommodating multi-gram throughput.
The integration of these green purification technologies significantly improves the process mass intensity of target molecule production while maintaining strict quality specifications required for pharmaceutical applications. Life cycle assessment studies demonstrate 30-50% reductions in carbon footprint compared to conventional synthesis routes [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: